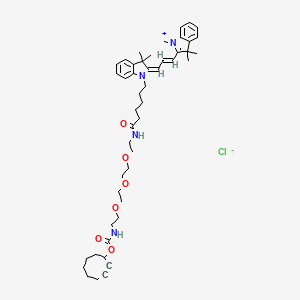
Monomethyl auristatin E intermediate-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl auristatin E intermediate-8 is a crucial intermediate in the synthesis of monomethyl auristatin E, a synthetic antineoplastic agent. Monomethyl auristatin E is derived from peptides found in the marine shell-less mollusc Dolabella auricularia and exhibits potent activity against a range of cancers, including lymphomas, leukemia, and solid tumors . Due to its high toxicity, monomethyl auristatin E is typically used in antibody-drug conjugates, which target cancer cells specifically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-8 involves multiple steps, including solid-phase peptide synthesis and reductive alkylation. The process begins with the preparation of a common intermediate through Fmoc solid-phase peptide synthesis. The resin is then split, and the secondary N-methylvaline amine is reductively alkylated using an appropriate aldehyde and sodium triacetoxyborohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and high-resolution mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Monomethyl auristatin E intermediate-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Monomethyl auristatin E intermediate-8 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the potent cytotoxicity of monomethyl auristatin E, allowing for selective delivery to cancer cells .
In addition to its use in cancer therapy, this compound is also employed in research focused on understanding the mechanisms of drug resistance and the development of new therapeutic strategies. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis .
Mechanism of Action
Monomethyl auristatin E intermediate-8 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound is typically linked to a monoclonal antibody, which directs it to the cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism .
Comparison with Similar Compounds
Monomethyl auristatin E intermediate-8 is unique in its high potency and specificity when used in antibody-drug conjugates. Similar compounds include:
Monomethyl auristatin F: Another auristatin derivative with lower membrane permeability and bystander activity compared to monomethyl auristatin E.
Vinblastine: An antimitotic drug used for Hodgkin lymphoma and other cancers, but with lower potency compared to monomethyl auristatin E.
Maytansinoids: A class of microtubule-disrupting agents used in antibody-drug conjugates, similar to auristatins.
This compound stands out due to its ability to be selectively delivered to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1 |
InChI Key |
AZTSBAWJROLRIQ-BFHRDPOASA-N |
Isomeric SMILES |
CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


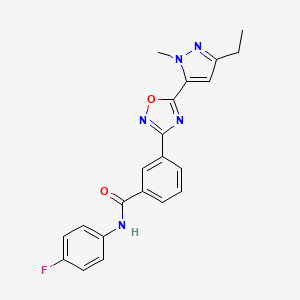
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
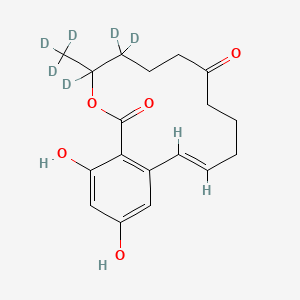

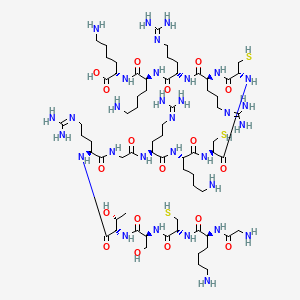
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)


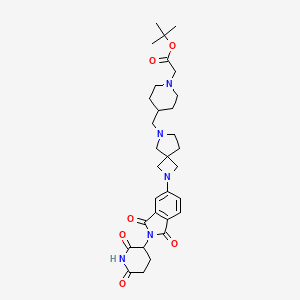
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
